molecular formula C11H22O3 B8595956 Ethyl 2,2-dimethyl-3-ethyl-3-hydroxypentanoate

Ethyl 2,2-dimethyl-3-ethyl-3-hydroxypentanoate

Cat. No. B8595956
M. Wt: 202.29 g/mol
InChI Key: KQRUGWBPCARUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350878B1

Procedure details

A suspension of zinc dust (39.2 g, 0.6 mol) in 150 ml of THF and 150 ml of B(OCH3)3 is activated with 1,2 dibromoethane (3.0 ml) and chlorotrimethylsilane (3.0 ml). Diethyl ketone (95.7 ml, 0.9 mol) is added to the activated zinc suspension. Ethyl 2-bromo-2-methylpropanoate (Fuka, Buchs, Schweiz) is added dropwise within 90 min to the mixture. The mixture is stirred at r.t. for 20 h. The reaction is quenched by addition of concentrated aqueous ammonia solution (150 ml) at 0° C. Glycerine (150 ml) and diethyl ether (150 ml) is added and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over magnesium sulfate and concentrated in vacuo. Purfication of the residue by vacuum distillation affords ethyl 2,2-dimethyl-3-ethyl-3-hydroxypentanoate 22 (56.65 g, 47%) as a colourless liquid (b.p. 108-110° C./10 mbar). 13C-NMR (100 MHz, CDCl3): δ=179.2; 76.2; 60.9; 50.3; 28.2; 21.6; 14.1; 8.9
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
95.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
39.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[Si](C)(C)C.[CH2:10]([C:12]([CH2:14][CH3:15])=[O:13])[CH3:11].Br[C:17]([CH3:24])([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1.B(OC)(OC)OC.[Zn]>[CH3:23][C:17]([CH3:24])([C:12]([CH2:14][CH3:15])([OH:13])[CH2:10][CH3:11])[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
95.7 mL
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
B(OC)(OC)OC
Name
Quantity
39.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at r.t. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of concentrated aqueous ammonia solution (150 ml) at 0° C
ADDITION
Type
ADDITION
Details
Glycerine (150 ml) and diethyl ether (150 ml) is added
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Purfication of the residue by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C(=O)OCC)(C(CC)(O)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.65 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.